molecular formula C63H84InN13O19S2 B1226180 Indium In 111 pentetreotide CAS No. 159201-00-0

Indium In 111 pentetreotide

Cat. No. B1226180
M. Wt: 1506.4 g/mol
InChI Key: ONJXCGCIKIYAPL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Indium In 111 pentetreotide is a useful research compound. Its molecular formula is C63H84InN13O19S2 and its molecular weight is 1506.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indium In 111 pentetreotide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indium In 111 pentetreotide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

159201-00-0

Product Name

Indium In 111 pentetreotide

Molecular Formula

C63H84InN13O19S2

Molecular Weight

1506.4 g/mol

IUPAC Name

2-[2-[[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium(3+)

InChI

InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3

InChI Key

ONJXCGCIKIYAPL-UHFFFAOYSA-K

SMILES

[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3]

Canonical SMILES

[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3]

Origin of Product

United States

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